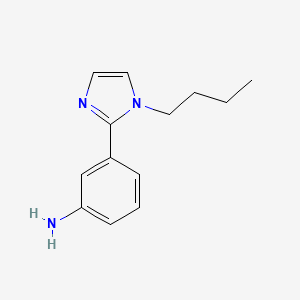

3-(1-butyl-1H-imidazol-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-butyl-1H-imidazol-2-yl)aniline is a compound that features an imidazole ring substituted with a butyl group at the nitrogen atom and an aniline group at the 3-position. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-butyl-1H-imidazol-2-yl)aniline typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step processes that include the condensation of aldehydes with amines and nitriles under controlled conditions. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-(1-butyl-1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The nitro group in the aniline moiety can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of imidazole N-oxides.

Reduction: Conversion of nitro groups to amines.

Substitution: Halogenated derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing imidazole rings exhibit notable antimicrobial properties. Studies suggest that 3-(1-butyl-1H-imidazol-2-yl)aniline may demonstrate effectiveness against various pathogens due to its ability to interact with biological targets, potentially modulating enzyme activities and disrupting microbial cell functions .

Antitubercular Activity

Similar compounds have shown promising results in antitubercular activity. For instance, phenoxyalkylbenzimidazoles (related structures) demonstrated low nanomolar minimum inhibitory concentrations against Mycobacterium tuberculosis, suggesting that derivatives of this compound could be explored for similar therapeutic applications .

Materials Science

Conductive Polymers

The incorporation of imidazole-containing compounds into polymer matrices has been investigated for enhancing electrical conductivity. The unique electronic properties of the imidazole ring allow for improved charge transport in polymer blends, which can be applied in organic electronics and sensors .

Ionic Liquids

this compound can serve as a precursor for synthesizing ionic liquids, which are known for their low volatility and high thermal stability. These ionic liquids have applications in catalysis, electrochemistry, and as solvents in chemical reactions .

Biological Applications

Enzyme Modulation

The imidazole ring is known for its role in enzyme catalysis and receptor interactions. Compounds like this compound can potentially act as enzyme inhibitors or activators, making them valuable in drug design aimed at targeting specific biological pathways .

Metal Ion Interaction

Research indicates that the hydroxyl group present in related compounds can form hydrogen bonds with metal ions, enhancing their potential as therapeutic agents by stabilizing metal complexes used in various biochemical applications.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(1-butyl-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function .

Comparación Con Compuestos Similares

- 2-(1-butyl-1H-imidazol-2-yl)aniline

- 4-(1-butyl-1H-imidazol-2-yl)aniline

- 3-(1-methyl-1H-imidazol-2-yl)aniline

Comparison: 3-(1-butyl-1H-imidazol-2-yl)aniline is unique due to the specific positioning of the butyl group and the aniline moiety, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Actividad Biológica

3-(1-butyl-1H-imidazol-2-yl)aniline, with the chemical formula C13H17N3 and a molecular weight of 215.3 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its imidazole ring and aniline structure, may exhibit various biological effects that could be harnessed for therapeutic applications.

The compound is identified by its IUPAC name, 3-(1-butylimidazol-2-yl)aniline, and is cataloged under CAS No. 1179785-95-5. It has a PubChem CID of 60813678, indicating its presence in various chemical databases for further research.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, potentially leading to modulation of enzyme activity or receptor signaling pathways.

Biological Activities

Research into the biological activities of this compound has revealed several key areas of interest:

1. Anticancer Activity

Studies have indicated that derivatives of imidazole compounds can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In one study, imidazole derivatives demonstrated IC50 values ranging from 25 μM to over 100 μM against different tumor types, suggesting that structural modifications can enhance their efficacy against cancer cells .

2. Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Similar imidazole-based compounds have been reported to possess inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 40 μg/mL against Staphylococcus aureus . This suggests that this compound could be investigated further for its antimicrobial potential.

3. Immunomodulatory Effects

Research indicates that imidazole derivatives can act as agonists for Toll-like receptors (TLRs), which play a crucial role in the immune response. Compounds structurally related to this compound have been shown to selectively activate TLR8, leading to enhanced production of pro-inflammatory cytokines such as IL-12 and IFN-γ in human peripheral blood mononuclear cells (PBMCs). This immunomodulatory activity positions these compounds as potential vaccine adjuvants .

Case Studies

Several studies have focused on the biological activity of imidazole derivatives:

Propiedades

IUPAC Name |

3-(1-butylimidazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-3-8-16-9-7-15-13(16)11-5-4-6-12(14)10-11/h4-7,9-10H,2-3,8,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHJJGOYWNDWNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.